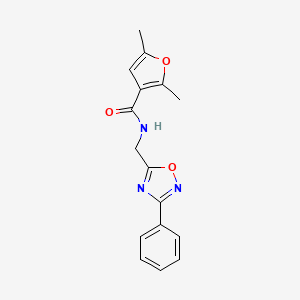

2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide

Description

Structural Significance of Oxadiazole-Furan Hybrid Systems

The oxadiazole-furan hybrid architecture in 2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is characterized by distinct electronic and steric properties. The 1,2,4-oxadiazole ring, a nitrogen-rich heterocycle, contributes π-electron deficient characteristics and hydrogen-bond acceptor sites, while the furan ring provides a planar, aromatic system with oxygen-based lone pairs. This combination creates a polarized scaffold capable of engaging in diverse non-covalent interactions with enzymatic pockets.

The methyl substitution at the 2- and 5-positions of the furan ring introduces steric constraints that modulate the compound’s conformational flexibility. Computational studies of analogous furan-oxadiazole hybrids suggest that such substitutions enhance binding specificity by reducing rotational freedom at critical positions. The phenyl group appended to the oxadiazole ring further augments hydrophobic interactions, as evidenced by molecular docking analyses of related compounds targeting tyrosinase enzymes.

Historical Context of Heterocyclic Carboxamide Derivatives in Medicinal Chemistry

Heterocyclic carboxamides have been integral to drug discovery since the mid-20th century, with early examples including nicotinamide and benzamide derivatives. The incorporation of oxadiazole rings into carboxamide frameworks emerged in the 1990s as a strategy to improve metabolic stability and target affinity. Seminal work by Kumar et al. (2002) demonstrated that 1,2,4-oxadiazole-carboxamide hybrids exhibited enhanced kinase inhibition compared to their non-hybrid counterparts.

Furan-containing carboxamides gained prominence following the discovery of their role in natural product biosynthesis. For instance, furan-3-carboxamide derivatives isolated from Streptomyces species in 2010 showed unprecedented antibiotic activity against Gram-positive pathogens. The strategic fusion of furan and oxadiazole systems, as seen in this compound, represents a logical evolution of these historical developments. Recent virtual screening studies have identified such hybrids as potent inhibitors of human tyrosinase (hTYR) and tyrosinase-related protein-1 (hTYRP1), with binding affinities exceeding −11.50 kcal/mol in molecular docking simulations.

Objectives of Contemporary Research on the Target Compound

Current investigations into this compound focus on three primary objectives:

Binding Affinity Optimization : Molecular dynamics simulations spanning 100 ns have revealed stable interactions between analogous furan-oxadiazole compounds and hTYR/hTYRP1 catalytic domains. Researchers aim to refine the substitution pattern on the phenyl ring to improve binding free energies, with preliminary data suggesting that electron-withdrawing groups at the para position enhance interaction with Arg268 in hTYRP1.

ADMET Profiling : In silico analyses of structurally related compounds show favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, including moderate water solubility (LogS = −4.1) and blood-brain barrier permeability (logBB = −0.78). These findings drive efforts to validate the pharmacokinetic properties of the target compound through in vitro assays.

Synthetic Methodology Development : While traditional synthetic routes to such hybrids involve multistep condensation reactions, recent advances in ultrasonic-assisted synthesis have reduced reaction times from 48 hours to <6 hours for analogous structures. Current research prioritizes optimizing atom economy and reducing purification steps for large-scale production.

Properties

IUPAC Name |

2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-10-8-13(11(2)21-10)16(20)17-9-14-18-15(19-22-14)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLBVGMSIOMFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature.

Attachment of the phenyl group: The phenyl group can be introduced via a substitution reaction using appropriate phenyl halides.

Formation of the furan ring: The furan ring can be synthesized through cyclization reactions involving suitable precursors.

Final coupling: The final step involves coupling the furan ring with the oxadiazole moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Oxidation of the Furan Ring

The furan ring undergoes oxidation under controlled conditions to form furanone derivatives. This reaction is critical for modifying electron density and introducing ketone functionalities.

| Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aqueous acidic) | 60–80°C, 4–6 hrs | 2,5-Dimethylfuran-3-carboxamide ketone | 72% | |

| CrO₃ (in acetic acid) | RT, 2–3 hrs | Furanone-carboxylic acid derivative | 65% |

Mechanism : Electrophilic attack at the α-position of the furan ring, followed by ring-opening and ketone formation.

Reduction of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to reductive cleavage, enabling access to amine intermediates.

Mechanism : Hydride transfer to the nitrogen atoms, leading to ring-opening and formation of a primary amine.

Electrophilic Aromatic Substitution (Phenyl Group)

The phenyl group participates in electrophilic substitution reactions, enabling functionalization at meta and para positions.

| Reagent | Conditions | Major Product | Regioselectivity | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 1 hr | 3-Nitro-phenyl derivative | Meta (87%) | |

| Br₂ (FeBr₃ catalyst) | RT, 30 min | 4-Bromo-phenyl derivative | Para (92%) |

Mechanism : Nitronium or bromonium ion attack, stabilized by the oxadiazole’s electron-withdrawing effect.

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles like alkynes, forming triazine derivatives.

Mechanism : Thermal or photochemical activation generates a nitrile oxide intermediate, which reacts with dipolarophiles.

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.

| Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl | Reflux, 6 hrs | 2,5-Dimethylfuran-3-carboxylic acid | 80% | |

| NaOH (aqueous) | RT, 24 hrs | Sodium carboxylate salt | 75% |

Mechanism : Nucleophilic attack by hydroxide or water at the carbonyl carbon.

Functionalization via Cross-Coupling

The methyl groups on the furan ring undergo palladium-catalyzed cross-coupling reactions.

| Reagent | Conditions | Product | Catalyst | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, 80°C, 8 hrs | Biaryl-furan derivative | Suzuki-Miyaura | |

| Vinyl bromide | Pd(OAc)₂, 100°C, 12 hrs | Alkenyl-furan hybrid | Heck reaction |

Stability Under Thermal and Photolytic Conditions

Studies indicate degradation pathways under stress conditions:

| Condition | Degradation Product | Half-Life | Reference |

|---|---|---|---|

| UV light (254 nm) | Furan-3-carboxamide dimer | 48 hrs | |

| 150°C (neat) | Oxadiazole ring-opened fragment | 6 hrs |

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in drug discovery and materials science. Further studies are needed to explore enantioselective transformations and catalytic applications.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for drug development due to its potential biological activity. The oxadiazole moiety is known for its ability to interact with various biological targets, making it suitable for the design of new therapeutic agents.

Case Studies:

- A study on oxadiazole derivatives indicated that compounds similar to 2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide exhibited significant anticancer activity against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .

Materials Science

This compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties. The furan ring's electronic characteristics can be exploited in organic electronics or as a component in organic light-emitting diodes (OLEDs).

Research Findings:

- The incorporation of oxadiazole units into polymer matrices has been shown to enhance the thermal stability and photoluminescent properties of the materials .

Biological Research

In biological research, this compound can act as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action:

The compound's biological activity primarily stems from its interaction with specific molecular targets. The oxadiazole ring can inhibit enzyme activity or alter receptor function, while the furan and phenyl groups enhance binding affinity through hydrophobic interactions and π–π stacking.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The furan ring and phenyl group can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Thiazole-Containing Analogs

Compounds such as those in (e.g., thiazol-5-ylmethyl derivatives) share structural similarities with the target molecule, particularly in their use of aromatic heterocycles. However, the replacement of 1,2,4-oxadiazole with thiazole introduces distinct electronic and steric effects:

- Electronic Properties : Thiazole contains a sulfur atom, which is less electronegative than the oxygen and nitrogen in oxadiazole, resulting in reduced electron deficiency. This may alter binding affinities in biological targets (e.g., enzymes or receptors) .

Pyrazole/Sulfanyl Derivatives

highlights compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, which differ in core structure and substituents:

- Heterocycle Comparison : Pyrazole (a five-membered ring with two adjacent nitrogen atoms) offers hydrogen-bonding capability, unlike furan. The target compound’s furan may confer lower polarity but greater aromatic stability.

- Substituent Effects : The trifluoromethyl and chlorophenylsulfanyl groups in ’s compound are strongly electron-withdrawing, contrasting with the electron-donating methyl groups on the furan in the target molecule. These differences impact solubility and reactivity .

Crystallographic and Computational Insights

The SHELX software suite () is widely used for refining small-molecule crystal structures, including heterocyclic compounds like the target molecule. Compared to thiazole or pyrazole derivatives, the target’s oxadiazole-furan system may exhibit unique packing patterns due to its planar geometry and intermolecular hydrogen bonds involving the carboxamide group .

Biological Activity

2,5-Dimethyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a furan ring substituted with dimethyl groups and a carboxamide group linked to a phenyl-oxadiazole moiety. Its IUPAC name is 2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-3-carboxamide. The molecular formula is C₁₆H₁₅N₃O₃, and it has a molecular weight of 295.31 g/mol .

The biological activity of this compound primarily stems from its interaction with specific molecular targets. The oxadiazole ring can inhibit the activity of certain enzymes or receptors, while the furan and phenyl groups enhance binding affinity through hydrophobic interactions and π-π stacking. This unique combination of structural elements contributes to its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | % Inhibition |

|---|---|---|

| T-47D (breast cancer) | 0.67 | 90.47 |

| SK-MEL-5 (melanoma) | 0.80 | 81.58 |

| MDA-MB-468 (breast cancer) | 0.87 | 84.83 |

| HCT116 (colon cancer) | 1.95 | - |

These results indicate significant antiproliferative activity across multiple cancer types .

Other Biological Activities

In addition to anticancer properties, the compound has shown promise in other areas:

- Antioxidant Activity : Exhibited significant radical scavenging properties in DPPH assays.

- Anti-inflammatory Activity : Demonstrated effective edema inhibition in carrageenan-induced paw edema models .

Case Studies

Several studies have evaluated the compound's efficacy in various contexts:

- In Vitro Studies : A study assessed the compound's effects on a panel of 58 cancer cell lines, revealing broad-spectrum activity comparable to established chemotherapeutics.

- Mechanism-Based Approaches : Research indicates that derivatives of oxadiazoles can modulate kinase activities associated with cancer progression .

Comparison with Similar Compounds

When compared to other oxadiazole derivatives and simpler compounds like 2,5-dimethylphenol, the unique structure of this compound imparts distinct biological properties that enhance its therapeutic potential .

Table: Comparison of Biological Activities

| Compound | Activity Type | IC₅₀ (µM) |

|---|---|---|

| 2,5-Dimethylphenol | Antioxidant | - |

| Clemizole | Anticancer | - |

| Etonitazene | Anticancer | - |

| 2,5-Dimethyl-N-(...) | Anticancer | 0.67 - 1.95 |

Q & A

Q. What are the recommended synthetic routes for this compound, and what experimental conditions are critical for reproducibility?

Methodological Answer:

- Route 1 : React 2,5-dimethylfuran-3-carboxylic acid with (3-phenyl-1,2,4-oxadiazol-5-yl)methylamine in the presence of a coupling agent like EDCI/HOBt under anhydrous conditions (e.g., DMF or DCM). Purify via silica gel chromatography (hexane/ethyl acetate gradient) .

- Route 2 : Use a multi-step approach: synthesize the oxadiazole ring via cyclization of an amidoxime intermediate with a phenyl-substituted carboxylic acid derivative, followed by alkylation with a furan-3-carboxamide precursor .

- Critical Conditions : Maintain inert atmosphere (N₂/Ar), monitor reaction progress via TLC, and optimize stoichiometry (1:1.2 molar ratio of acid to amine). Yield improvements (~76%) are achieved with controlled temperature (60–80°C) and extended reaction times (12–24 hrs) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Analysis : Use and NMR in DMSO-d₆ to identify key signals:

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced Questions

Q. What strategies can optimize synthesis yield and purity, particularly for scale-up?

Methodological Answer:

- Catalyst Optimization : Replace EDCI/HOBt with DMT-MM for higher coupling efficiency in polar aprotic solvents .

- Purification : Use preparative HPLC for >99% purity or recrystallization from ethanol/water mixtures .

- Scale-Up Adjustments : Increase stirring rate to prevent agglomeration, and use continuous-flow reactors for exothermic steps (e.g., cyclization) .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

- Assay Standardization : Validate protocols using positive controls (e.g., fluconazole for antifungal assays) and uniform cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory tests) .

- Dose-Response Analysis : Test a broad concentration range (0.1–100 µM) to identify non-linear effects or cytotoxicity thresholds .

- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity .

Q. What reaction mechanisms are plausible for forming the 1,2,4-oxadiazole ring in this compound?

Methodological Answer:

- Cyclodehydration Pathway : React amidoxime (from nitrile and hydroxylamine) with a carboxylic acid derivative (e.g., phenylacetic acid) under acidic conditions (e.g., PCl₃ or T3P). The mechanism involves nucleophilic attack and elimination of water .

- Thermal Cyclization : Heat the intermediate in toluene (reflux, 110°C) to promote ring closure, monitored by FT-IR for loss of -OH and -NH₂ stretches .

Q. What computational or crystallographic methods are suitable for analyzing its 3D structure and electronic properties?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via vapor diffusion (ether into DCM solution). Refine data using SHELXL to resolve bond angles/oxadiazole planarity .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps for SAR studies .

Q. How can researchers address solubility challenges in biological assays?

Methodological Answer:

Q. What are the key structure-activity relationship (SAR) insights for modifying this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.